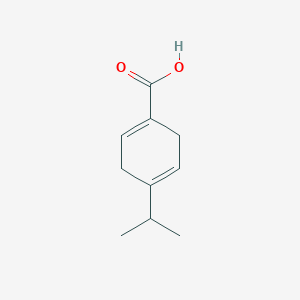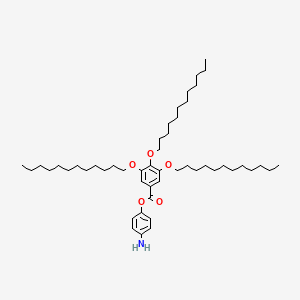
4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate is a complex organic compound with the molecular formula C49H83NO5 This compound is characterized by the presence of an aminophenyl group attached to a benzoate moiety, which is further substituted with three dodecyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate typically involves multiple steps, starting with the preparation of the benzoate core. One common method involves the esterification of 3,4,5-tris(dodecyloxy)benzoic acid with 4-aminophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and nanomaterials.
Wirkmechanismus
The mechanism of action of 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate involves its interaction with specific molecular targets and pathways. The aminophenyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the dodecyloxy groups can enhance the compound’s lipophilicity, facilitating its penetration into cell membranes and interaction with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Aminophenyl 3,4,5-tris(octyloxy)benzoate
- 4-Aminophenyl 3,4,5-tris(hexyloxy)benzoate
- 4-Aminophenyl 3,4,5-tris(methoxy)benzoate
Uniqueness
Compared to similar compounds, 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate is unique due to its longer dodecyloxy chains, which can significantly influence its physical and chemical properties. These longer chains can enhance the compound’s solubility in nonpolar solvents and its ability to form stable self-assembled structures, making it particularly useful in material science and nanotechnology applications.
Eigenschaften
CAS-Nummer |
593280-04-7 |
|---|---|
Molekularformel |
C49H83NO5 |
Molekulargewicht |
766.2 g/mol |
IUPAC-Name |
(4-aminophenyl) 3,4,5-tridodecoxybenzoate |
InChI |
InChI=1S/C49H83NO5/c1-4-7-10-13-16-19-22-25-28-31-38-52-46-41-43(49(51)55-45-36-34-44(50)35-37-45)42-47(53-39-32-29-26-23-20-17-14-11-8-5-2)48(46)54-40-33-30-27-24-21-18-15-12-9-6-3/h34-37,41-42H,4-33,38-40,50H2,1-3H3 |
InChI-Schlüssel |
XGSIPLJBLMXAEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)OC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl-{4-[2-(4-methanesulfonyl-phenyl)-4-m-tolyl-thiazol-5-yl]-pyridin-2-yl}-amine](/img/structure/B12573128.png)

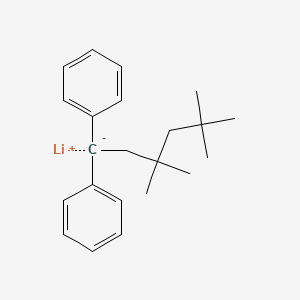
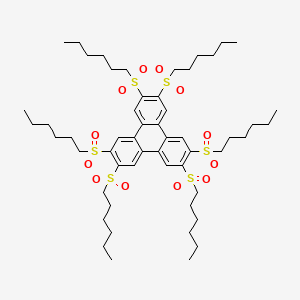
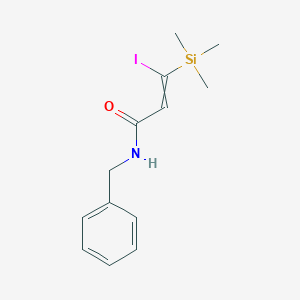
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea](/img/structure/B12573164.png)
![2-[(3-Cyano-6-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12573173.png)
![Diethyl ({3,5-bis[(prop-2-en-1-yl)oxy]phenyl}methyl)phosphonate](/img/structure/B12573174.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;perchlorate](/img/structure/B12573181.png)
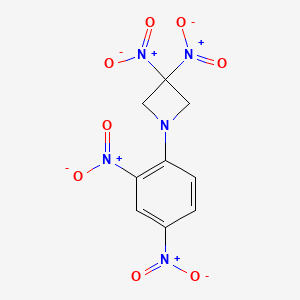

![2-{[3-(Cyclopentylmethyl)-2-quinolinyl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12573201.png)
